Physicochemical properties of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate
Physicochemical properties of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate
An In-depth Technical Guide to Ethyl 4-Chloro-1-benzothiophene-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, detailed analytical characterization protocols, synthetic pathways, and functional applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Framework
Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is a substituted benzothiophene derivative. The benzothiophene core is a bicyclic aromatic heterocycle where a benzene ring is fused to a thiophene ring. This specific molecule is functionalized with a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Key Identifiers:
-
Chemical Formula: C₁₁H₉ClO₂S
-
Molecular Weight: 240.71 g/mol
-
CAS Number: 1207537-67-4
-
IUPAC Name: Ethyl 4-chloro-1-benzothiophene-2-carboxylate
-
Synonyms: 4-Chlorobenzo[b]thiophene-2-carboxylic acid ethyl ester
Physicochemical Properties: A Quantitative Summary
The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation. Below is a summary of the key properties of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClO₂S | - |
| Molecular Weight | 240.71 g/mol | - |
| Appearance | White to off-white solid | [1] |
| Melting Point | 66-68 °C | [1] |
| Parent Acid Molecular Wt. | 212.65 g/mol | [2] |
| Parent Acid Form | Solid | [2] |
Note: Data for the ethyl ester is supplemented with data for the parent carboxylic acid where direct ester data is unavailable.
Analytical Characterization: Protocols and Interpretation
Rigorous analytical characterization is the bedrock of chemical research, ensuring identity, purity, and structural integrity. Here, we detail the standard protocols for analyzing Ethyl 4-Chloro-1-benzothiophene-2-carboxylate.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the bond type and its environment, allowing for the identification of functional groups. For this molecule, the C=O bond of the ester and the C-Cl bond are key diagnostic signals.
Expected Absorptions:
-
~1710-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ethyl ester group.[3][4] This is often the most prominent feature in the spectrum.
-
~1200-1300 cm⁻¹: Strong C-O stretching vibrations from the ester linkage.[3]
-
~700-800 cm⁻¹: Absorption due to the C-Cl stretching vibration.
-
~3000-3100 cm⁻¹: C-H stretching from the aromatic (benzothiophene) ring.
-
~2850-2980 cm⁻¹: C-H stretching from the aliphatic ethyl group.
Step-by-Step Protocol for FT-IR Analysis (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (~1-2 mg) of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet. The transparency is crucial for minimizing light scattering.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance plot.
Caption: General workflow for ¹H and ¹³C NMR spectroscopy.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Expected Results (High-Resolution ESI): [1]* Molecular Ion Peak [M+H]⁺: For C₁₁H₉ClO₂S, the expected exact mass is approximately 241.0084 (calculated for C₁₁H₁₀ClO₂S⁺). High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million. The presence of chlorine will be indicated by a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is roughly one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Step-by-Step Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.
Caption: A simplified workflow for ESI-Mass Spectrometry analysis.
Synthesis and Application
Synthetic Pathway
Ethyl 4-Chloro-1-benzothiophene-2-carboxylate can be synthesized via several routes. One efficient method is the visible-light-promoted cyclization of disulfides and alkynes. [1]A common and practical laboratory synthesis involves the reaction between a substituted benzaldehyde and ethyl thioglycolate. [5] General Procedure (Adapted from Fedi et al.): [5]1. Reaction Setup: Under an inert atmosphere (e.g., Nitrogen), a solution of 2-fluoro-4-chlorobenzaldehyde, ethyl thioglycolate (1.1 equivalents), and a base like triethylamine (3 equivalents) in an anhydrous polar aprotic solvent (e.g., DMSO) is prepared in a reaction vessel. 2. Heating: The reaction mixture is stirred and heated (e.g., to 80 °C) for several hours to facilitate the initial condensation and cyclization. 3. Workup: After cooling, the reaction mixture is poured into a large volume of ice water to precipitate the crude product. 4. Purification: The resulting solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: Key steps in the synthesis of substituted benzothiophenes.
Applications in Research and Development
The structural motifs within Ethyl 4-Chloro-1-benzothiophene-2-carboxylate make it a valuable precursor in several fields:
-
Medicinal Chemistry: Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [6][7]This compound serves as a key building block for synthesizing more complex molecules for drug discovery programs. For instance, the related compound 4-Chloro-1-Benzothiophene is a known intermediate in the synthesis of the antipsychotic drug Brexpiprazole. [8]* Materials Science: The benzothiophene core is an electron-rich aromatic system. Derivatives can be used to develop organic semiconductors and materials for electronic devices. [6]* Agrochemicals: The inherent bioactivity of the benzothiophene scaffold is also leveraged in the development of novel pesticides and herbicides. [6][8]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 4-Chloro-1-benzothiophene-2-carboxylate and its parent acid.
-
Hazards: The parent compound, 4-Chloro-1-benzothiophene-2-carboxylic acid, is known to cause skin and serious eye irritation. [9]It may also cause respiratory irritation and may be harmful if swallowed, inhaled, or in contact with skin. [9]* Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate. Its properties are readily characterized by standard analytical techniques, including IR, NMR, and mass spectrometry. The strategic placement of the chloro and ethyl ester functionalities on the robust benzothiophene scaffold provides synthetic handles for the elaboration into a diverse range of high-value molecules for the pharmaceutical, agrochemical, and materials science industries.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1-benzothiophene-2-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]
-
MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
ChemSrc. (2025, May 20). ethyl 1-benzothiophene-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Retrieved from [Link]
-
ChemSynthesis. (n.d.). Benzothiophenes database - synthesis, physical properties. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp-H bond activation. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[(3-chloro-6-methyl-benzo[b]thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
- Google Patents. (n.d.). CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
-
ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a.... Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Ethyl 4-Chloro-1-benzothiophene-2-carboxylate | 1207537-67-4 [smolecule.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Chloro-1-benzothiophene-2-carboxylate | C9H4ClO2S- | CID 7127695 - PubChem [pubchem.ncbi.nlm.nih.gov]
